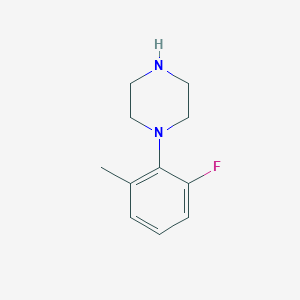![molecular formula C8H12N2O2S B11716187 {[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring substituted with a dimethyl group and a sulfanylacetic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The dimethyl substitution can be introduced through alkylation reactions. The sulfanylacetic acid moiety is then attached via a nucleophilic substitution reaction using appropriate thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are environmentally friendly and cost-effective are preferred to meet green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole and sulfanyl derivatives.
Aplicaciones Científicas De Investigación
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with biological targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with a carboxylic acid group instead of a sulfanylacetic acid moiety.
1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group at a different position.
1,3-dimethyl-1H-pyrazole-5-thiol: Contains a thiol group instead of a sulfanylacetic acid group.
Uniqueness
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is unique due to the combination of the pyrazole ring with a sulfanylacetic acid moiety. This structure provides distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The presence of both sulfur and carboxylic acid functionalities allows for diverse interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-7(10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12) |
Clave InChI |
DYFQRTOERZGVDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CSCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




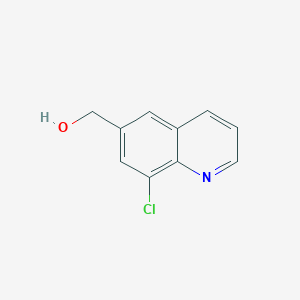
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)

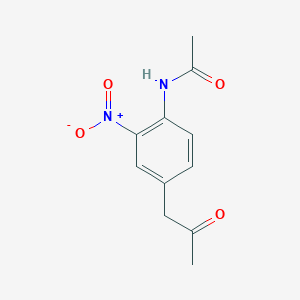

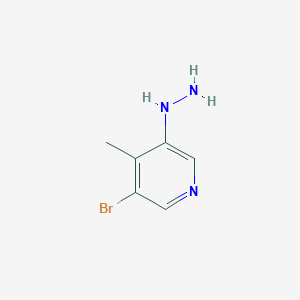

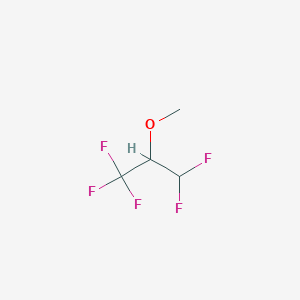
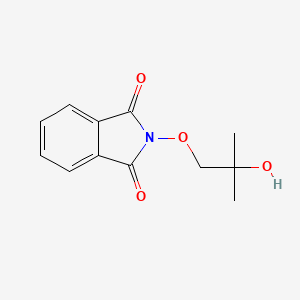
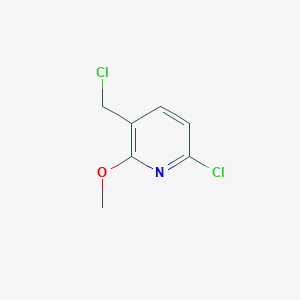
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
